Isolauryl 5-hydroxyanthranilate

Description

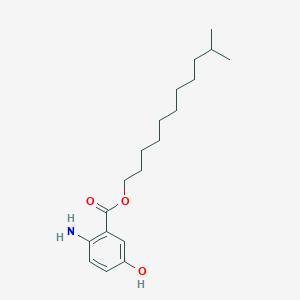

Structure

2D Structure

3D Structure

Properties

CAS No. |

148915-78-0 |

|---|---|

Molecular Formula |

C19H31NO3 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

10-methylundecyl 2-amino-5-hydroxybenzoate |

InChI |

InChI=1S/C19H31NO3/c1-15(2)10-8-6-4-3-5-7-9-13-23-19(22)17-14-16(21)11-12-18(17)20/h11-12,14-15,21H,3-10,13,20H2,1-2H3 |

InChI Key |

VTMIHLZFVYDESV-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |

Canonical SMILES |

CC(C)CCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N |

Other CAS No. |

148915-78-0 |

Synonyms |

BU 4601 C BU-4601 C isolauryl 5-hydroxyanthranilate |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Routes for 5-Hydroxyanthranilic Acid Derivatives (General Pathways)

The biosynthesis of 5-hydroxyanthranilic acid, the core of isolauryl 5-hydroxyanthranilate, is intricately linked to primary metabolism. Two principal pathways are considered for the formation of the anthranilate scaffold: the shikimate pathway and the kynurenine (B1673888) pathway.

The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, including tryptophan. nih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate to ultimately yield chorismate, a key branch-point intermediate. researchgate.netnih.gov Anthranilate synthase then catalyzes the conversion of chorismate to anthranilate, which serves as a direct precursor for tryptophan biosynthesis. nih.gov

The kynurenine pathway represents the major route for tryptophan catabolism in many organisms. nih.govnih.gov This pathway is initiated by the enzymatic cleavage of the indole (B1671886) ring of tryptophan by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), leading to the formation of N-formylkynurenine. nih.govoup.com Subsequent enzymatic steps convert N-formylkynurenine to kynurenine, which can then be further metabolized. One of the key metabolites of this pathway is 3-hydroxyanthranilic acid. nih.gov It has been proposed that 5-hydroxyanthranilic acid can be formed as a minor metabolite of the kynurenine pathway. nih.gov

While the direct enzymatic hydroxylation of anthranilate or 3-hydroxyanthranilate to form 5-hydroxyanthranilate in Streptomyces is not yet fully elucidated, the existence of various hydroxylases, such as cytochrome P450 monooxygenases, within these bacteria suggests a plausible mechanism for this transformation. nih.govresearchgate.net These enzymes are known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates. nih.gov

The isolauryl moiety of the molecule is proposed to be derived from the fatty acid biosynthesis pathway. Streptomyces species are known to produce a diverse array of fatty acids, including branched-chain fatty acids, through the fatty acid synthase (FAS) systems. nih.gov The precursor for the isolauryl group is likely isobutyryl-CoA, which can be derived from the degradation of valine or synthesized de novo. This starter unit is then elongated by the FAS machinery to produce the C12 isolauryl chain.

The final step in the biosynthesis of this compound is the esterification of 5-hydroxyanthranilic acid with isolauryl alcohol. This reaction is likely catalyzed by an esterase or a wax synthase. Streptomyces are known to possess wax synthases that can utilize a variety of acyl-CoAs and alcohols to form esters. nih.gov These enzymes often exhibit broad substrate specificity, making them capable of catalyzing the formation of diverse ester-containing natural products. nih.gov

Enzymatic Transformations in Microbial Production Systems

The microbial production of anthranilate and its derivatives has been a significant area of research in metabolic engineering. The enzymatic transformations involved are central to developing efficient biocatalytic processes.

In engineered microbial hosts such as Escherichia coli and Corynebacterium glutamicum, the key enzymatic step for anthranilate production is the conversion of chorismate to anthranilate by anthranilate synthase (TrpE/G) . This enzyme is typically subject to feedback inhibition by tryptophan, which poses a major bottleneck for overproduction. aropath.org

To overcome this, significant efforts have been made to engineer feedback-resistant variants of anthranilate synthase. For instance, site-directed mutagenesis of the trpE gene has been employed to create enzymes that are less sensitive to tryptophan inhibition, leading to enhanced anthranilate accumulation.

Another critical enzymatic consideration is the subsequent conversion of anthranilate to downstream products in the tryptophan pathway. The enzyme anthranilate phosphoribosyltransferase (TrpD) catalyzes the reaction of anthranilate with phosphoribosyl pyrophosphate. aropath.org To channel the metabolic flux towards anthranilate accumulation, the gene encoding TrpD is often deleted or downregulated in production strains.

The formation of hydroxylated anthranilate derivatives, such as 5-hydroxyanthranilic acid, necessitates the introduction of specific hydroxylases . As mentioned, cytochrome P450 monooxygenases are prime candidates for this role in Streptomyces. nih.gov In heterologous production systems, the co-expression of a suitable hydroxylase with the anthranilate biosynthetic pathway could enable the production of 5-hydroxyanthranilic acid.

The final esterification step to produce this compound would require an esterase or wax synthase . Lipases and esterases from various microbial sources have been shown to catalyze the esterification of phenolic compounds. nih.gov For example, lipases from Candida antarctica have demonstrated the ability to catalyze the esterification of various phenolic acids. nih.gov In Streptomyces, wax synthases are responsible for the formation of wax esters and have been shown to have broad substrate promiscuity, including the ability to utilize aromatic acyl donors. nih.gov

Precursor Incorporation Studies and Metabolic Engineering Strategies for Anthranilate Production

Precursor incorporation studies are a powerful tool to elucidate biosynthetic pathways. While specific studies on this compound are not extensively reported, the general principles can be applied. Feeding experiments with isotopically labeled precursors, such as ¹³C-labeled glucose, tryptophan, or fatty acids, could definitively trace the origins of the carbon atoms in the final molecule. This would confirm the involvement of the shikimate or kynurenine pathway for the 5-hydroxyanthranilate moiety and the fatty acid biosynthesis pathway for the isolauryl group.

Metabolic engineering has been instrumental in the overproduction of anthranilate in microbial hosts. Several key strategies have been successfully implemented:

Enhancing the Precursor Supply: The availability of the primary precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), is crucial for high-yield production of chorismate and subsequently anthranilate. Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway and the common aromatic pathway, such as tktA (transketolase) and feedback-resistant versions of aroG (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase), has been shown to increase the flux towards aromatic compounds.

Deregulation of the Tryptophan Pathway: As discussed, a primary strategy is to alleviate the feedback inhibition of anthranilate synthase by tryptophan. This is achieved by introducing mutated versions of the trpE gene that encode for a feedback-resistant enzyme.

Blocking Competing Pathways: To direct the metabolic flux towards the desired product, competing pathways that consume the precursor or the product are often blocked. This includes the deletion of the trpD gene to prevent the conversion of anthranilate to phosphoribosyl anthranilate. Furthermore, pathways leading to other aromatic amino acids, such as phenylalanine and tyrosine, which also branch off from chorismate, can be downregulated.

Optimization of Fermentation Conditions: The production of secondary metabolites is also highly dependent on the cultivation conditions. Optimization of factors such as media composition, pH, temperature, and aeration can significantly enhance the yield of the desired compound.

These metabolic engineering strategies have led to significant improvements in the microbial production of anthranilate, providing a platform for the potential biosynthesis of its derivatives, including this compound.

Classical Esterification Techniques for Anthranilic Acid Derivatives

The synthesis of anthranilate esters, including derivatives like this compound, has traditionally relied on classical esterification methods. These approaches primarily involve the reaction of an anthranilic acid derivative with an alcohol.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a cornerstone in the synthesis of anthranilate esters. acs.orgyoutube.com This method involves reacting an anthranilic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. youtube.comgoogle.com The reaction is reversible and driven towards the formation of the ester by using an excess of the alcohol or by removing the water formed during the reaction. youtube.com

A significant challenge in the esterification of anthranilic acid and its derivatives is the presence of the amino group. acs.org This basic group readily reacts with the acid catalyst to form an ammonium (B1175870) salt, which deactivates the catalyst. acs.orggoogle.com Consequently, at least a molar equivalent of the acid catalyst is required to first protonate the amino group, with an additional amount to catalyze the esterification of the carboxylic acid function. acs.orggoogle.com This leads to the generation of large quantities of salt byproducts upon neutralization, posing environmental and disposal concerns. acs.orggoogle.com

To circumvent some of these issues, N-protected anthranilic acid derivatives can be employed. For instance, N-(trifluoroacetyl)anthranilic acid can be esterified with alcohols, including sterically hindered ones, under Steglich conditions. The trifluoroacetyl protecting group can then be cleaved to yield the desired anthranilate ester. digitalnz.org

Application of Heterogeneous Catalysis in Ester Synthesis

To address the drawbacks of homogeneous acid catalysis, significant research has focused on the use of solid acid catalysts. acs.orgresearchgate.net Heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for reuse, and reduced corrosion and waste generation. acs.orgresearchgate.netacs.org

Various solid acid catalysts have been investigated for the esterification of carboxylic acids, including:

Ion-exchange resins: Resins like Amberlyst-15 and Indion-130 have proven to be highly effective for the synthesis of methyl anthranilate. acs.orgacs.org

Zeolites: Zeolites such as H-ZSM-5 and H-beta are effective catalysts for the esterification of aromatic carboxylic acids. mdpi.commdpi.com Their catalytic performance is often linked to their acidity and pore structure. mdpi.com

Acid-treated clays: Materials like Filtrol-24 and K10 have also been explored, although their effectiveness can vary. acs.org

Other solid acids: Sulfated zirconia and niobic acid have also been reported as active catalysts for esterification reactions. csic.es

The selection of a suitable heterogeneous catalyst depends on factors such as the specific reactants, reaction conditions, and desired product. For instance, in the synthesis of methyl anthranilate, ion-exchange resins were found to be more effective than zeolites like ZSM-5. acs.org

Targeted Synthesis of 5-Hydroxyanthranilic Acid Esters

The synthesis of specific esters of 5-hydroxyanthranilic acid, such as this compound, is of interest due to their biological activities. nih.gov These compounds have been identified as 5-lipoxygenase inhibitors. nih.gov

The synthesis of these esters can be achieved through the direct esterification of 5-hydroxyanthranilic acid with the corresponding alcohol, in this case, isolauryl alcohol. This reaction would likely follow the principles of acid-catalyzed esterification, where a proton source facilitates the reaction between the carboxylic acid and the alcohol. Given the presence of both a hydroxyl and an amino group on the aromatic ring, careful control of reaction conditions would be necessary to favor esterification at the carboxyl group and minimize side reactions.

5-Hydroxyanthranilic acid itself is a metabolite of tryptophan and serves as an intermediate in various synthetic pathways. guidechem.comnih.gov It is used in the synthesis of azo and sulfur dyes and as a starting material for quinazolinone compounds. guidechem.com

Advanced Synthetic Strategies for Complex Anthranilate Derivatives, including Enaminone Formation

Beyond classical esterification, more advanced strategies have been developed for the synthesis of complex and highly functionalized anthranilate derivatives. These methods offer greater control over the molecular architecture and allow for the introduction of diverse substituents.

One such approach involves the formation of enaminones. For example, a metal-free, base-assisted multicomponent reaction has been developed for the synthesis of anthranilate esters from 2-nitrobenzaldehyde, malononitrile, and an alcohol. rsc.org This strategy proceeds through an intramolecular redox process, where the aldehyde is oxidized and the nitro group is reduced simultaneously. rsc.org

Polymer-supported synthesis has also emerged as a powerful tool for creating libraries of N-substituted anthranilates. semanticscholar.orgnih.gov This solid-phase approach allows for the efficient introduction of various substituents onto the nitrogen atom through methods like Buchwald-Hartwig amination or reductive amination. semanticscholar.orgnih.gov

Furthermore, metal-catalyzed reactions have expanded the synthetic toolbox for anthranilate derivatives. For example, iron-catalyzed ortho-amination of benzoic acid derivatives provides a direct route to certain anthranilic acid derivatives. mdpi.com

Considerations for Regioselective Synthesis of Substituted Anthranilates

The regioselectivity of reactions on the anthranilate ring is a critical consideration in the synthesis of specifically substituted derivatives. The existing amino and ester groups exert directing effects on incoming electrophiles during electrophilic aromatic substitution reactions. organicchemistrytutor.comlibretexts.org

The amino group is a strong activating group and an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. organicchemistrytutor.comyoutube.com Conversely, the ester group is a deactivating group and a meta-director. libretexts.org When both groups are present, their combined influence determines the position of further substitution. Typically, the powerful activating effect of the amino group dominates, directing substitution to the available ortho and para positions. organicchemistrytutor.com

For the synthesis of specific isomers, it is often necessary to employ strategies that override or take advantage of these directing effects. This can involve the use of blocking groups, the careful choice of reagents and reaction conditions, or the construction of the substituted ring from a precursor that already contains the desired substitution pattern. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles containing an anthranilate moiety has been achieved with high regioselectivity by starting with ethyl 5-ethynylanthranilate. researchgate.net Substrate-directed benzannulation reactions also offer a high degree of chemo- and regioselectivity in the synthesis of polyfunctionalized arenes. rsc.org

Physicochemical Properties

The physicochemical properties of a compound are crucial for understanding its behavior in biological systems.

| Property | Value |

| Solubility | Insoluble in water, soluble in methanol (B129727) and chloroform |

| Lipophilicity (CLogP) | 6.31 |

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of Isolauryl 5-hydroxyanthranilate, providing fundamental insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. While specific data for the isolauryl ester is not extensively published, a detailed analysis can be inferred from the well-documented spectra of its parent compound, 5-hydroxyanthranilic acid (5-HAA) ni.ac.rsresearchgate.net.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of hydrogen and carbon atoms. In the ¹H NMR spectrum, the aromatic protons of the 5-hydroxyanthranilate moiety would appear as distinct signals in the downfield region. The protons on the benzene (B151609) ring (at positions 3, 4, and 6) exhibit specific chemical shifts and coupling constants that confirm their relative positions. The protons of the isolauryl chain would appear in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen showing a characteristic downfield shift compared to the other alkyl protons.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the isolauryl chain would all resonate at characteristic frequencies.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning these signals. ni.ac.rs

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the aromatic ring and along the isolauryl chain.

HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

HMBC spectra reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the isolauryl chain to the 5-hydroxyanthranilate core by showing a correlation between the protons on the methylene group adjacent to the ester oxygen and the carbonyl carbon of the anthranilate moiety.

Based on the detailed analysis of 5-hydroxyanthranilic acid ni.ac.rsresearchgate.net, the expected NMR data for the aromatic core of this compound in a solvent like DMSO-d₆ are presented below. The data for the isolauryl group are estimated based on standard values for long-chain alkyl esters.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Moiety | ||

| C1 | - | ~110.1 |

| C2 | - | ~150.2 |

| C3 | ~7.10 (d, J=2.9 Hz) | ~118.0 |

| C4 | ~6.85 (dd, J=8.7, 2.9 Hz) | ~115.5 |

| C5 | - | ~145.8 |

| C6 | ~6.70 (d, J=8.7 Hz) | ~117.4 |

| C=O | - | ~168.0 |

| NH₂ | ~5.5 (s, broad) | - |

| OH | ~9.0 (s, broad) | - |

| Isolauryl Moiety | ||

| C1' (CH₂) | ~4.20 (t, J=6.7 Hz) | ~64.5 |

| C2' (CH) | ~1.70 (m) | ~38.0 |

| Alkyl CH, CH₂, CH₃ | ~0.8-1.4 (m) | ~14.0 - 32.0 |

Note: Predicted values are based on data for 5-hydroxyanthranilic acid and standard values for alkyl esters. Actual values may vary. 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, 'm' a multiplet, and 's' a singlet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. When the molecule is introduced into the mass spectrometer, it is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the compound. For this compound (C₁₉H₃₁NO₃), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with a high degree of confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information. The molecular ion can be induced to break apart into smaller, characteristic fragment ions. Expected fragmentation patterns for this compound would include the loss of the isolauryl group and fragments corresponding to the 5-hydroxyanthranilic acid moiety. PubChem provides mass spectral data for the parent compound, 5-hydroxyanthranilic acid, which shows characteristic peaks that would also be expected in the fragmentation of the ester. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₁NO₃ |

| Molecular Weight (Nominal) | 321 g/mol |

| Exact Mass (Monoisotopic) | 321.2304 Da |

| Ionization Mode | ESI+, APCI+ |

| Expected [M+H]⁺ Ion | m/z 322.2377 |

| Key Fragment Ion | m/z 154.0499 (corresponding to [5-hydroxyanthranilic acid + H]⁺) |

Note: Values are calculated based on the chemical formula. ESI (Electrospray Ionization) and APCI (Atmospheric Pressure Chemical Ionization) are common ionization techniques for this type of molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule. This technique is particularly sensitive to the presence of chromophores—parts of a molecule that absorb light. The 5-hydroxyanthranilate portion of the molecule contains a substituted benzene ring, which is a strong chromophore. The isolauryl chain, being a saturated alkyl group, does not absorb significantly in the UV-Vis range.

The UV-Vis spectrum of this compound is therefore expected to be very similar to that of its parent acid, 5-hydroxyanthranilic acid. The spectrum would exhibit characteristic absorption maxima (λmax) that are useful for its detection and quantification. Studies on related anthranilate derivatives show distinct absorption profiles. nih.gov For instance, the UV spectrum of 3-hydroxyanthranilic acid shows maxima at 212 nm, 310 nm, and 342 nm, indicating the regions where similar compounds absorb light. sielc.com

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Solvent | Expected λmax (nm) |

|---|---|

| Methanol (B129727) or Ethanol | ~220, ~330 |

Note: Values are estimated based on the chromophore structure and data for related compounds. The exact positions of the maxima can be influenced by the solvent used.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for the isolation of this compound from complex mixtures, such as fermentation broths nih.gov or synthetic reaction products, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of this compound. Due to the molecule's non-polar isolauryl chain and polar aromatic head, reversed-phase HPLC is the most suitable technique.

In a typical reversed-phase setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This compound is retained on the column and then eluted by gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution). Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~330 nm).

The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. The development of rapid LC-MS/MS methods for related compounds highlights the power of this technique for sensitive and specific analysis. nih.gov

Table 4: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~330 nm or Diode Array Detector (DAD) |

X-ray Crystallography for Crystalline Derivatives and Related Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound, or a suitable derivative, can be grown as a high-quality single crystal, this technique can provide an unambiguous structural confirmation, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted spots is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

While no specific X-ray crystal structure for this compound has been reported in the literature, the technique has been applied to numerous related structures, such as ester hydrolases that may act on such substrates and other small organic molecules. nih.gov Obtaining a crystal suitable for analysis can be a significant challenge, as many long-chain esters are oils or waxes at room temperature. However, if achieved, X-ray crystallography would offer unparalleled detail about the solid-state conformation of the molecule.

Chemical Reactivity and Transformation Studies

Ester Hydrolysis and Stability Profiles in Various Environments

The stability of the ester linkage in Isolauryl 5-hydroxyanthranilate is a critical parameter influencing its persistence and transformation in various chemical and biological systems. The hydrolysis of this ester bond yields isolauryl alcohol and 5-hydroxyanthranilic acid. The rate and extent of this reaction are significantly influenced by environmental factors, particularly pH and the presence of enzymatic catalysts.

Under acidic or basic conditions, the ester can undergo hydrolysis. evitachem.comepa.gov Generally, ester hydrolysis is catalyzed by both acid and base. The stability of anthranilate esters, like other esters, is lowest under alkaline conditions due to saponification. The rate of hydrolysis is also dependent on the steric and electronic properties of the alcohol and acid moieties. nih.govsemanticscholar.org For instance, studies on homologous series of esters have shown that the size of the alkyl group can influence the rate of base-catalyzed hydrolysis. nih.gov

In biological environments, hydrolysis is often mediated by esterase enzymes, which can significantly accelerate the cleavage of the ester bond compared to chemical hydrolysis alone. semanticscholar.orgnih.gov The metabolic stability of an ester can be influenced by the structure of the compound, with factors such as the steric hindrance around the ester group affecting the rate of enzymatic action. semanticscholar.org For example, methyl anthranilate is known to be hydrolyzed back into anthranilic acid and methanol (B129727) under certain conditions. evitachem.com The absorption and metabolism of related compounds, such as methyl N-methylanthranilate, have been shown to involve rapid hydrolysis in vivo. inchem.org

The table below summarizes the hydrolytic stability of various esters under different conditions, providing a comparative context for the potential behavior of this compound.

| Compound | Condition | Half-life (t½) | Reference |

| Methyl benzoate | Rat Liver Microsomes | 15 min | semanticscholar.org |

| Ethyl benzoate | Rat Liver Microsomes | 12 min | semanticscholar.org |

| Phenyl benzoate | Rat Plasma | 7 min | semanticscholar.org |

| Phenyl-2-naphthoate | Rat Plasma | 17 min | semanticscholar.org |

| Benzyl ester probe | PBS (pH 7.4) | ~1.4 x 104 counts/hr (hydrolysis rate) | nih.gov |

| Benzyl ester probe (with methyl substituent) | PBS (pH 7.4) | ~0.1 x 104 counts/hr (hydrolysis rate) | nih.gov |

This interactive table provides data on the stability of various esters, which can be used to infer the potential stability of this compound.

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Acylation)

The phenolic hydroxyl group on the anthranilate scaffold of this compound is a key site for various chemical transformations.

Oxidation: Phenolic compounds, including aminophenols, are susceptible to oxidation. The oxidation of p-aminophenol, for example, can be catalyzed by enzymes like horseradish peroxidase, leading to the formation of a p-aminophenoxy free radical. nih.gov The ultimate products are often polymeric, though other compounds like indophenol can be formed. nih.gov The oxidation process is pH-dependent and can proceed through different rate-controlling steps depending on the pH of the solution. rsc.org The presence of the electron-donating amine group on the ring can facilitate oxidation of the hydroxyl group.

Etherification (Alkylation): The hydroxyl group can be converted to an ether through alkylation. Direct alkylation of the hydroxyl group in aminophenols can be complex due to the competing reactivity of the amino group, often resulting in a mixture of O-alkylated and N-alkylated products. chemcess.com To achieve selective O-alkylation, it is common to first protect the more nucleophilic amino group, followed by alkylation of the hydroxyl group and subsequent deprotection. chemcess.com

Acylation: Acylation of the hydroxyl group (O-acylation) can occur, typically by reacting the compound with an acylating agent like an acid anhydride or acyl chloride. However, in aminophenols, N-acylation is generally favored. chemcess.com To produce O-acylated aminophenols, an indirect route involving the reduction of a corresponding nitrophenyl carboxylate is often employed. chemcess.com It is also noted that acyl groups can migrate from the oxygen to the nitrogen atom, particularly in 2- and 4-aminophenol derivatives. chemcess.com

| Reaction Type | Reagent/Condition | Typical Product(s) | Notes |

| Oxidation | Horseradish Peroxidase, Iron(III) chloride | Phenoxy radicals, Polymeric materials, Quinone-imines | Can be enzymatic or chemical; pH-dependent. nih.govrsc.orgchemcess.com |

| Etherification | Alkyl halide | O-alkylated (ether) and N-alkylated products | N-alkylation often competes; protection of the amine group may be required for selectivity. chemcess.com |

| Acylation | Acetic anhydride, Acetyl chloride | N-acylated products are generally favored over O-acylated (ester) products. O,N-diacylated products with excess reagent. | Acyl group migration from O to N can occur. chemcess.com |

This interactive table summarizes key reactions involving the hydroxyl group of aminophenol structures, relevant to this compound.

Amine Reactivity and Derivative Formation (e.g., Condensation Reactions, Enaminone Formation)

The primary aromatic amine group in this compound is a versatile functional group that can participate in a variety of reactions, leading to the formation of diverse derivatives.

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. For instance, 2-aminophenols condense with various aldehydes to form substituted benzoxazoles or related structures. researchgate.net Similarly, reactions of aminophenols with formaldehyde and hydrogen sulfide have been shown to produce complex heterocyclic compounds. researchgate.net These reactions highlight the ability of the amine to act as a nucleophile, attacking the electrophilic carbonyl carbon.

Enaminone Formation: Enaminones are an important class of compounds characterized by an amine, a carbon-carbon double bond, and a carbonyl group in conjugation (N-C=C-C=O). They are valuable synthetic intermediates. beilstein-journals.org Enaminones are commonly synthesized through the condensation of a primary or secondary amine with a 1,3-dicarbonyl compound. organic-chemistry.org The amine group of this compound could potentially react with β-ketoesters or 1,3-diketones to form the corresponding enaminone derivative. While this is a common method, various other strategies for enaminone synthesis have been developed, including metal-catalyzed reactions and photocatalysis, which expand the scope of accessible structures. beilstein-journals.orgbeilstein-archives.org

| Reaction Type | Reactant | Product Class | General Description |

| Condensation | Aldehydes, Ketones | Imines (Schiff bases), Heterocycles (e.g., Benzoxazoles) | The nucleophilic amine attacks the carbonyl carbon, followed by dehydration. researchgate.net |

| Enaminone Formation | 1,3-Dicarbonyl Compounds (e.g., β-diketones, β-ketoesters) | Enaminones | Condensation of the amine with one of the carbonyl groups of the dicarbonyl compound. organic-chemistry.org |

This interactive table outlines the primary reactive pathways of the amine group in structures like this compound.

Intramolecular and Intermolecular Reactions of Hydroxyanthranilate Scaffolds

The bifunctional nature of the hydroxyanthranilate scaffold, possessing both nucleophilic (amine, hydroxyl) and electrophilic (ester carbonyl) centers, allows for a range of intramolecular and intermolecular reactions.

Intramolecular Reactions: The proximity of the amino, hydroxyl, and carboxylate groups on the aromatic ring can facilitate intramolecular cyclization reactions. The specific outcome depends on the relative positions of the functional groups and the reaction conditions. For example, 2-aminophenols are particularly prone to cyclization reactions due to the adjacent amino and hydroxyl groups. chemcess.com An example of such a transformation is the oxidative cyclocarbonylation of 2-aminophenol to form 2-benzoxazolone, which can be catalyzed by iron compounds. sciforum.net In the case of this compound, while the functional groups are not ortho to each other, intramolecular hydrogen bonding between the amine, hydroxyl, and ester groups can influence the molecule's conformation and reactivity. Under certain conditions, such as treatment with strong bases, intramolecular acylation could potentially occur where the deprotonated hydroxyl or amino group attacks the ester carbonyl, though this is generally less favorable than intermolecular reactions. researchgate.net

Intermolecular Reactions: Intermolecular reactions can lead to the formation of dimers or polymers. For example, under oxidative conditions, aminophenols can polymerize. nih.gov The hydroxyl and amino groups of one molecule can react with another, leading to the formation of larger assemblies. Intermolecular hydrogen bonding is also a significant interaction, influencing the physical properties and crystal packing of hydroxyanthranilate derivatives. Scaffold proteins, which often contain multiple interaction domains, provide a biological analogy for how specific intermolecular interactions can lead to the assembly of larger complexes, although in a non-covalent manner. mdpi.com

Mechanistic Investigations of Redox Chemistry involving Anthranilate Structures

The redox chemistry of anthranilate structures is complex, involving the interplay of the electron-donating amino and hydroxyl groups with the aromatic ring. These functional groups make the scaffold susceptible to oxidation, and the resulting intermediates can be highly reactive.

Studies on aminophenol derivatives show that their redox behavior involves the transfer of protons and electrons. researchgate.net The oxidation of p-aminophenol, for example, can release two protons and two electrons in a basic solution, while releasing one proton and one electron in an acidic solution. researchgate.net The mechanism of oxidation often proceeds via the formation of radical intermediates. nih.gov Electron spin resonance (ESR) spectroscopy has been used to demonstrate the formation of the p-aminophenoxy free radical as the one-electron oxidation product of p-aminophenol. nih.gov

The redox behavior of poly(o-aminophenol) has been shown to involve two distinct redox processes, which can be identified by coupling voltammetry with spectroscopic techniques. researchgate.net This suggests that the oxidation occurs in discrete steps, likely involving the formation of different oxidized species, such as cation radicals. researchgate.net

Metabolites such as 5-hydroxyanthranilic acid can generate oxidative stress, which is linked to their redox activity. nih.gov The oxidation of related compounds like 5-hydroxytryptamine can lead to the formation of potent neurotoxins through a pathway involving further hydroxylation and subsequent oxidation to a quinone-like species. nih.gov This highlights that the redox chemistry of hydroxyanthranilate structures can lead to the formation of biologically active and potentially toxic products. The catalytic activity of metal complexes of anthranilic acid in redox reactions, such as the reduction of 4-nitrophenol, has also been investigated, demonstrating the role of the anthranilate structure in mediating electron transfer processes. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. researchgate.net For Isolauryl 5-hydroxyanthranilate, these calculations offer a detailed understanding of its molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

In the context of this compound, the HOMO is likely to be localized on the electron-rich anthranilate ring, specifically the amino and hydroxyl groups, which can donate electrons. researchgate.net Conversely, the LUMO may be distributed over the aromatic system, indicating where the molecule could accept electrons. researchgate.net Analysis of related compounds using methods like B3LYP/6-31G(d) can provide quantitative values for these orbitals. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest occupied molecular orbital, electron-donating capacity |

| LUMO | -1.2 | Lowest unoccupied molecular orbital, electron-accepting capacity |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and stability |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. libretexts.org It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. wuxiapptec.com In an MEP map, red areas typically denote negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-deficient). wuxiapptec.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, as well as the nitrogen atom of the amine group, making these sites prone to electrophilic attack. researchgate.netresearchgate.net Positive potential might be observed around the hydrogen atoms of the amine and hydroxyl groups, indicating sites for nucleophilic interaction. wuxiapptec.com This mapping is crucial for predicting how the molecule will interact with biological receptors or other molecules. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This technique is essential in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.govugm.ac.id The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. ugm.ac.id

In silico docking studies of this compound could be performed against various protein targets to explore its potential biological activities. For example, docking it into the active site of an enzyme like 5-lipoxygenase could reveal potential anti-inflammatory properties. mdpi.com The simulation would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket. rsc.org

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Significance |

| Docking Score (kcal/mol) | -8.5 | Predicts the binding affinity of the ligand to the receptor. |

| Hydrogen Bonds | 3 | Indicates specific, strong interactions with receptor residues. |

| Interacting Residues | Tyr25, Ser45, Leu98 | Identifies key amino acids in the binding site. |

Note: This table contains example data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov This method simulates the movement of atoms and molecules, allowing for the analysis of conformational changes and the stability of ligand-receptor complexes. nih.govresearchgate.net By observing the trajectory of a complex over a set period, researchers can assess the stability of the interactions predicted by molecular docking. nih.gov

For a complex of this compound and a target protein, an MD simulation could confirm whether the binding pose is stable or if the ligand undergoes significant conformational changes. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the protein and ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov These models are built using molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar anthranilate derivatives with known biological activities. mdpi.com Descriptors for these molecules, such as lipophilicity, electronic properties, and steric parameters, would be calculated. nih.gov A statistical method, like multiple linear regression, would then be used to create a model that could predict the activity of this compound. nih.gov

Computational Thermodynamics for Energetic Studies of Related Anthranilates

Computational thermodynamics involves the use of quantum chemical methods to calculate the thermodynamic properties of molecules, such as their heat of formation. nih.gov These calculations are important for understanding the stability and energetics of chemical reactions involving the compound of interest. The isodesmic reaction method is one approach used to accurately estimate these properties. nih.gov

For anthranilate derivatives, computational thermodynamics can provide valuable data on their relative stabilities. sibran.ru By calculating the heat of formation for a series of related compounds, researchers can assess how different substituents on the anthranilate core affect its thermodynamic stability. nih.gov This information is useful for understanding the fundamental energetic properties of this class of molecules.

Enzymatic and Molecular Mechanistic Investigations of Biological Activities

Inhibition of 5-Lipoxygenase (5-LOX) Activity in vitro

Isolauryl 5-hydroxyanthranilate has been identified as an inhibitor of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.net The inhibitory effects of 5-hydroxyanthranilic acid and its esters, including the isolauryl ester, have been evaluated, demonstrating their potential to modulate inflammatory pathways. nih.gov

Kinetic Analysis of 5-LOX Inhibition

While detailed kinetic data for this compound specifically is not extensively available in the public domain, studies on related 5-hydroxyanthranilic acid esters provide valuable insights into their 5-LOX inhibitory properties. Research has shown that both naturally-occurring and chemically-synthesized esters of 5-hydroxyanthranilic acid exhibit comparable levels of 5-lipoxygenase inhibitory activities in vitro. nih.gov

To illustrate the structure-activity relationship, the inhibitory activities of various synthesized esters of 5-hydroxyanthranilic acid against 5-LOX are presented below.

| Compound | R Group | IC50 (µM) |

| 5-Hydroxyanthranilic acid | H | >100 |

| Methyl 5-hydroxyanthranilate | CH3 | 12.5 |

| Ethyl 5-hydroxyanthranilate | C2H5 | 6.3 |

| n-Propyl 5-hydroxyanthranilate | n-C3H7 | 3.1 |

| n-Butyl 5-hydroxyanthranilate | n-C4H9 | 1.6 |

| Isodecyl 5-hydroxyanthranilate | Isodecyl | Not specified |

| Isoundecyl 5-hydroxyanthranilate | Isoundecyl | Not specified |

| This compound | Isolauryl | Not specified |

| Data compiled from studies on 5-hydroxyanthranilic acid derivatives. The IC50 values highlight the importance of the ester group in the inhibitory activity against 5-LOX. |

The kinetic mechanism of 5-LOX involves the abstraction of a hydrogen atom from arachidonic acid, a step that is considered rate-limiting. nih.gov The inhibition by anthranilate derivatives could potentially interfere with substrate binding or the catalytic activity of the enzyme. Further detailed kinetic studies, such as determining the type of inhibition (e.g., competitive, non-competitive, or mixed-type), are needed to fully elucidate the mechanism of 5-LOX inhibition by this compound.

Binding Site Characterization within the 5-LOX Enzyme

The precise binding site of this compound within the 5-LOX enzyme has not been experimentally determined. However, insights can be drawn from computational and structural studies of 5-LOX with other inhibitors. The active site of 5-LOX contains a non-heme iron atom essential for its catalytic activity. mdpi.com Inhibitors can bind to this catalytic site, often chelating the iron, or to allosteric sites, inducing conformational changes that affect enzyme function. mdpi.com

Molecular docking studies with other 5-LOX inhibitors have shown interactions with key amino acid residues in the active site. nih.gov For this compound, it is plausible that the anthranilate core interacts with residues near the catalytic iron, while the lipophilic isolauryl chain could occupy a hydrophobic channel within the enzyme, contributing to the binding affinity. Further structural biology studies, such as X-ray crystallography or cryo-electron microscopy of the 5-LOX enzyme in complex with this compound, are required to characterize the specific binding interactions at the atomic level.

Analogous Enzyme Inhibition Studies (e.g., 3-Hydroxyanthranilate-3,4-dioxygenase - 3HAO)

To understand the potential mechanisms of action of anthranilate derivatives, it is informative to examine their effects on analogous enzymes. 3-Hydroxyanthranilate-3,4-dioxygenase (3HAO) is a non-heme iron-dependent enzyme that shares structural and mechanistic features with other dioxygenases. acs.orgrsc.org

Mechanistic Studies of Enzyme Inactivation and Inhibition

Detailed mechanistic studies have been conducted on the inhibition of 3HAO by substrate analogs, such as 4-chloro-3-hydroxyanthranilate. acs.orgutsa.edunih.gov These studies have revealed that this compound acts as a mechanism-based inactivator of the enzyme. utsa.edunih.gov The inactivation process involves the consumption of oxygen and the production of superoxide. acs.orgnih.gov

The proposed mechanism suggests that the inhibitor binds to the active site of 3HAO, and in the presence of oxygen, the enzyme-inhibitor complex generates superoxide. This leads to the oxidation of the active site Fe(II) to the catalytically inactive Fe(III) state, thereby inactivating the enzyme. acs.orgutsa.edunih.gov High-resolution mass spectrometry analysis has shown that the inhibitor does not form a covalent adduct with the enzyme during this process. acs.orgutsa.edu Instead, the inactivation results in the oxidation of conserved cysteine residues within the enzyme. acs.org

Role of Metal Ions in Enzyme Catalysis and Inhibitor Binding

The catalytic activity of 3HAO is dependent on a non-heme iron(II) ion located in the active site. nih.govnih.gov This iron ion is crucial for the binding of both the substrate, 3-hydroxyanthranilate, and molecular oxygen. nih.govnih.gov Structural studies of 3HAO have shown that the catalytic iron is coordinated by histidine and glutamate (B1630785) residues. nih.gov

In the context of inhibition, the interaction with the active site iron is also critical. For instance, the binding of the inhibitor 4-chloro-3-hydroxyanthranilate to the Fe(II) center is a key step in the inactivation mechanism. acs.orgutsa.edu The inhibitor's binding facilitates the oxidation of the iron to the Fe(III) state, rendering the enzyme inactive. acs.orgnih.gov Studies with other metal ions, such as zinc, have shown that they can also inhibit 3HAO activity, highlighting the critical role of the native iron ion for catalysis. nih.gov

Interactions with Other Biological Targets at the Molecular Level (e.g., Carbonic Anhydrase III)

Currently, there is no specific information available in the scientific literature regarding the direct interaction of this compound or closely related anthranilate derivatives with Carbonic Anhydrase III. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov While numerous inhibitors of carbonic anhydrases have been identified, typically belonging to the sulfonamide class, the interaction profile of anthranilate esters with this enzyme family remains to be investigated. nih.gov Future studies would be necessary to explore whether this compound can bind to and modulate the activity of Carbonic Anhydrase III or other isoforms.

Modulation of Cellular Pathways through Enzymatic Action (e.g., Kynurenine (B1673888) Pathway Intermediates)

The metabolism of the essential amino acid tryptophan occurs predominantly through the kynurenine pathway, a complex cascade of enzymatic reactions that accounts for approximately 95% of tryptophan degradation. nih.gov This pathway is not merely a catabolic route but a critical regulator of diverse physiological and pathological processes through the generation of a variety of bioactive molecules. nih.govmdpi.com Key intermediates of this pathway have been shown to possess neuroactive, immunomodulatory, and pro-oxidant properties, thereby influencing cellular function and fate. nih.govnih.gov While direct research on this compound is not available in the reviewed scientific literature, its chemical structure suggests it is an ester derivative of 5-hydroxyanthranilic acid (5HAA), a known metabolite of the kynurenine pathway. Therefore, understanding the enzymatic and molecular mechanisms of 5HAA provides a foundational framework for postulating the potential biological activities of its isolauryl ester.

The kynurenine pathway branches into several arms, with key enzymes dictating the metabolic flow and the relative production of different neuroactive compounds. nih.govwikipedia.org One of the central enzymes in this pathway is kynurenine 3-monooxygenase (KMO), which converts kynurenine to 3-hydroxykynurenine (3-HK). nih.govwikipedia.org Subsequently, the enzyme kynureninase hydrolyzes 3-HK to form 3-hydroxyanthranilic acid (3-HAA). nih.govnih.gov While 3-HAA is a major product, the kynurenine pathway can also lead to the formation of other metabolites, including anthranilic acid and, to a lesser extent, 5-hydroxyanthranilic acid (5HAA). nih.govnih.gov

Research has demonstrated that metabolites of the kynurenine pathway, including 3-HK, 3-HAA, and 5HAA, can induce cellular stress and neuronal cell death. nih.gov Studies on cultured cerebellar granule neurons have shown that 5HAA is as potent a toxin as the more extensively studied 3-HK and 3-HAA. nih.gov The neurotoxic effects of these metabolites are linked to the generation of oxidative stress, a process that can be mitigated by the antioxidant enzyme catalase. nih.gov This suggests that these compounds lead to the production of hydrogen peroxide, a reactive oxygen species that can damage cellular components.

The modulation of cellular signaling pathways is a key aspect of the biological activity of kynurenine pathway intermediates. For instance, treatment of neuronal cells with 5HAA has been shown to activate the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway. nih.gov The p38 MAPK pathway is a crucial mediator of cellular responses to stress, inflammation, and apoptosis. nih.gov Its activation by 5HAA points to a mechanism by which this metabolite can trigger intracellular signaling cascades that ultimately lead to cell death, and this occurs through a caspase-3 independent mechanism. nih.gov

The enzymatic production and degradation of these metabolites are tightly regulated, and shifts in this balance can have significant pathological consequences. For example, under inflammatory conditions, the expression and activity of enzymes like indoleamine 2,3-dioxygenase (IDO) and KMO are often upregulated, leading to an increased flux through the kynurenine pathway and higher levels of potentially neurotoxic metabolites. nih.govmdpi.com

While no direct enzymatic data for this compound is available, the esterification of the carboxylic acid group of 5HAA with an isolauryl group would likely alter its physicochemical properties, such as lipophilicity. This change could influence its ability to cross cellular membranes and interact with intracellular enzymes and signaling proteins. The metabolic fate of this compound would likely involve hydrolysis by esterases to release 5-hydroxyanthranilic acid and isolauryl alcohol, at which point 5HAA would be expected to exert its known biological effects.

Table of Research Findings on Kynurenine Pathway Intermediates

| Metabolite | Model System | Observed Effect | Implicated Cellular Pathway | Reference |

| 5-Hydroxyanthranilic Acid (5HAA) | Cultured cerebellar granule neurons | Induction of cell death | Oxidative stress, p38 MAPK activation | nih.gov |

| 3-Hydroxykynurenine (3HK) | Cultured cerebellar granule neurons | Induction of cell death | Oxidative stress, p38 MAPK activation | nih.gov |

| 3-Hydroxyanthranilic Acid (3HAA) | Cultured cerebellar granule neurons | Induction of cell death | Oxidative stress | nih.gov |

Structure Activity Relationship Sar Studies for Isolauryl 5 Hydroxyanthranilate Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity (e.g., comparison with isodecyl, isoundecyl, n-lauryl analogues)

The alkyl ester portion of Isolauryl 5-hydroxyanthranilate plays a significant role in modulating its biological activity, primarily by influencing its lipophilicity and interaction with biological membranes or hydrophobic pockets of enzymes.

Detailed Research Findings: Research into a series of 5-hydroxyanthranilic acid esters isolated from a Streptomyces species identified them as potent inhibitors of the enzyme 5-lipoxygenase. nih.gov This series included isodecyl, isoundecyl, and isolauryl esters of 5-hydroxyanthranilic acid. nih.gov When these naturally occurring compounds and their synthetically produced counterparts were evaluated for their biological activity, they all demonstrated nearly equivalent levels of 5-lipoxygenase inhibitory activity in vitro. nih.gov This suggests that within this specific range (C10 to C12 iso-alkyl chains), the length of the ester group does not dramatically alter the inhibitory potency against this particular enzyme.

The length and structure of alkyl chains, however, are known to have significant impacts on the physical and biological properties of molecules. patsnap.com Longer alkyl chains generally increase hydrophobicity, which can enhance a molecule's ability to cross cell membranes and bind to hydrophobic targets. patsnap.comnih.gov However, this effect is not always linear; for some compounds, biological activity has been observed to increase with chain length up to a certain point before plateauing or decreasing, a phenomenon known as the "cut-off effect". nih.gov The branching of the alkyl chain, such as the "iso" form, also influences the molecule's shape and how it fits into a binding site, which can affect reactivity and biological interactions. patsnap.comrsc.org

| Compound | Alkyl Chain Structure | Observed Biological Activity |

|---|---|---|

| Isodecyl 5-hydroxyanthranilate | Isodecyl (C10, branched) | Potent 5-lipoxygenase inhibitor nih.gov |

| Isoundecyl 5-hydroxyanthranilate | Isoundecyl (C11, branched) | Potent 5-lipoxygenase inhibitor nih.gov |

| This compound | Isolauryl (C12, branched) | Potent 5-lipoxygenase inhibitor nih.gov |

Influence of Substitutions on the Anthranilic Acid Core (e.g., N-acetylation in anthocidins)

Modifications to the anthranilic acid core, which consists of the aromatic ring, the amino group (-NH2), and the carboxyl group, can profoundly affect the compound's biological profile. One common modification is N-acetylation, where an acetyl group (–COCH3) is attached to the nitrogen atom of the amino group.

Detailed Research Findings: N-acetylation is a key metabolic reaction and a strategy used in drug design to alter a molecule's properties. nih.govbohrium.com Acetylation of an amino group can increase the molecule's stability and modulate its bioavailability and biological activity. For instance, in a study on 5-demethyltangeretin, a compound with a hydroxyl group, acetylation significantly enhanced its anticancer activity and oral bioavailability. mdpi.com The resulting acetylated prodrug showed increased cellular uptake and more extensive tissue distribution. mdpi.com

| Core Structure | Modification | Potential Effects on Properties |

|---|---|---|

| 5-Hydroxyanthranilate | N-Acetylation (forms N-acetyl-5-hydroxyanthranilate) | Neutralizes amino group basicity, alters hydrogen bonding, may enhance stability and bioavailability mdpi.comresearchgate.net |

| 5-Hydroxyanthranilate | Esterification of carboxyl group (e.g., with isolauryl alcohol) | Increases lipophilicity, facilitates membrane interaction, essential for 5-lipoxygenase inhibition nih.govpatsnap.com |

Role of Hydroxyl Group Position on Specific Biological Interactions

The position of the hydroxyl (-OH) group on the aromatic ring is a critical determinant of biological activity. Its location dictates the potential for hydrogen bonding and electronic interactions with a biological target.

Detailed Research Findings: The position and number of hydroxyl groups on a molecule are often pivotal for its biological activity. nih.gov In the case of hydroxyanthranilic acids, the location of the -OH group significantly impacts their function and metabolic fate. Both 3-hydroxyanthranilic acid and 5-hydroxyanthranilic acid are metabolites of the amino acid tryptophan. nih.gov However, they can have different biological roles and toxic potentials. nih.govnih.gov Studies have shown that both 3-hydroxyanthranilic acid and 5-hydroxyanthranilic acid can induce oxidative stress and cell death in neurons, indicating that the presence of the hydroxyl group, whether at position 3 or 5, confers significant redox activity. nih.gov

The hydroxyl group's ability to donate a hydrogen atom is crucial for antioxidant activity and for forming hydrogen bonds within the binding pockets of enzymes. nih.govnih.gov The specific location (e.g., position 5 in this compound) creates a unique electronic and steric environment. Changing the position to C3, C4, or C6 would alter the molecule's dipole moment and its ability to interact with specific amino acid residues in a target protein, likely leading to a different or diminished biological effect. nih.gov For many flavonoids, the precise arrangement of hydroxyl groups is essential for their inhibitory activity against enzymes like α-glucosidase. nih.gov

Design Principles for Enhanced Bioactivity based on SAR Elucidation

Based on the structure-activity relationships discussed, several design principles can be formulated for creating new derivatives of this compound with potentially enhanced or novel bioactivities. SAR studies provide a rational framework for such molecular engineering. nih.govfrontiersin.org

Key Design Principles:

Optimize the Alkyl Chain: While the inhibitory activity against 5-lipoxygenase appears stable for C10-C12 iso-alkyl chains, further exploration is warranted. nih.gov Synthesizing analogues with longer, shorter, or linear (n-alkyl) chains could reveal an optimal length for membrane interaction or enzyme inhibition. Introducing unsaturation or other functional groups into the alkyl chain could also modulate activity.

Modify the Anthranilic Acid Core:

N-Acylation: As suggested by studies on related compounds, converting the amino group to various amides (N-acetylation, N-benzoylation, etc.) could serve as a prodrug strategy to improve bioavailability and stability or to target different enzymes. mdpi.comresearchgate.net

Ring Substitution: Introducing other substituents (e.g., halogens, methoxy (B1213986) groups) onto the aromatic ring could fine-tune the electronic properties and binding affinity of the molecule.

Investigate Hydroxyl Group Isomers: Synthesizing and testing isomers where the hydroxyl group is at a different position (e.g., Isolauryl 3-hydroxyanthranilate) is crucial. This would confirm the criticality of the C5-OH position for the observed 5-lipoxygenase activity and could uncover new activities associated with other isomers. nih.govnih.gov

Bioisosteric Replacement: The core functional groups could be replaced with bioisosteres—substituents with similar physical or chemical properties. For example, the carboxylic acid could be replaced with a tetrazole to alter acidity and metabolic stability, or the hydroxyl group could be replaced with a thiol or amino group to probe the importance of hydrogen bonding.

By systematically applying these principles, new analogues can be designed to build upon the promising biological activity of this compound, potentially leading to the development of more potent and selective therapeutic agents.

Emerging Research Applications and Future Perspectives

Exploration as Molecular Probes for Enzymatic Pathways and Biological Processes

The unique structure of Isolauryl 5-hydroxyanthranilate and related compounds makes them valuable tools for investigating enzymatic pathways. Their ability to interact with specific enzymes allows researchers to elucidate complex biological processes.

One of the key areas of interest is their potent inhibition of 5-lipoxygenase. nih.gov This enzyme is a critical player in the biosynthesis of leukotrienes, which are inflammatory mediators involved in a variety of diseases. A study identified this compound, designated as BU-4601 C, along with isodecyl 5-hydroxyanthranilate (BU-4601 A) and isoundecyl 5-hydroxyanthranilate (BU-4601 B), as naturally occurring 5-lipoxygenase inhibitors produced by Streptomyces sp. nih.gov The inhibitory activities of these naturally derived and chemically synthesized esters were found to be comparable, highlighting their potential as molecular probes to study the 5-lipoxygenase pathway and its role in inflammation. nih.gov

Furthermore, anthranilate derivatives, in a broader sense, have been shown to modulate the central glutamatergic system. mdpi.com One synthesized derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), was found to inhibit glutamate (B1630785) release from nerve terminals by targeting specific calcium channels and protein kinase C pathways. mdpi.com This suggests that anthranilate-based compounds could be developed as probes to investigate the mechanisms of neurotransmitter release and excitotoxicity, which are central to many neurological disorders. mdpi.com The study of how these molecules interact with their biological targets provides invaluable insights into fundamental cellular functions and disease pathogenesis.

Role in Novel Natural Product Discovery and Derivatization Research

The discovery of this compound itself is a testament to the importance of exploring natural sources for novel bioactive compounds. Found in the fermentation broth of a Streptomyces species, it represents a class of molecules with significant biological activity. nih.gov This discovery has spurred further research into the derivatization of the core 5-hydroxyanthranilic acid structure to create new compounds with potentially enhanced or novel properties.

The initial study that identified this compound also involved the synthesis of five related esters to evaluate their biological activity. nih.gov This demonstrates a common strategy in drug discovery and chemical biology: once a promising natural product is identified, medicinal chemists often create a series of derivatives to explore the structure-activity relationship (SAR). By systematically modifying the chemical structure, researchers can identify which parts of the molecule are crucial for its biological effects and potentially develop more potent or selective compounds.

The broader family of anthranilate derivatives has been a fertile ground for such derivatization studies, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. mdpi.com The synthesis of methylated anthranilate derivatives in engineered E. coli strains further showcases the potential for creating novel compounds through a combination of biological and chemical approaches. jmb.or.kr This highlights a dynamic interplay between natural product discovery and synthetic chemistry in the quest for new scientific tools and therapeutic agents.

Development of Bio-inspired Synthesis and Sustainable Production Methods

The production of valuable chemicals from renewable resources is a cornerstone of modern green chemistry. The structural motifs found in this compound and other natural products are inspiring the development of bio-inspired and sustainable production methods.

A significant area of research focuses on the microbial production of anthranilate and its derivatives. jmb.or.kr Scientists have successfully engineered strains of Escherichia coli to synthesize various anthranilate derivatives, including N-methylanthranilate, methyl anthranilate, and methyl N-methylanthranilate. jmb.or.kr This is achieved by introducing and overexpressing specific genes that encode the necessary enzymes for the biosynthetic pathway. jmb.or.kr Such bio-based production offers a more sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based starting materials and can generate hazardous waste.

Furthermore, the broader field of sustainable chemistry is exploring the conversion of biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF), into a range of valuable products. rsc.orgmdpi.comrsc.org HMF can be produced from the dehydration of sugars like fructose (B13574) and glucose. rsc.orgprinceton.edu Research into efficient catalytic systems, including the use of nickel-based heterogeneous catalysts, aims to optimize the conversion of HMF into compounds like 2,5-furandicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid in polymer production. mdpi.com These advancements in sustainable production methodologies pave the way for creating a wide variety of bio-based chemicals, potentially including precursors for complex molecules like this compound.

Table 1: Bio-inspired Synthesis Approaches

| Product | Organism/Catalyst | Precursor | Key Research Finding |

| N-methylanthranilate, Methyl anthranilate, Methyl N-methylanthranilate | Engineered Escherichia coli | Glucose, Anthranilate | Successful synthesis of various anthranilate derivatives in a microbial host. jmb.or.kr |

| 2,5-Furandicarboxylic acid (FDCA) | Nickel-based heterogeneous catalysts | 5-Hydroxymethylfurfural (HMF) | Efficient and sustainable oxidation of a biomass-derived platform chemical. mdpi.com |

Integration of Computational Chemistry for De Novo Design and Optimization of Related Compounds

Computational chemistry and machine learning are revolutionizing the field of drug discovery and molecular design. These powerful tools allow for the de novo design of novel compounds with desired properties, accelerating the discovery process and reducing the reliance on traditional trial-and-error approaches. researchgate.netnih.govschrodinger.com

De novo drug design involves generating new molecular structures from scratch, either based on the structure of a biological target (structure-based design) or on the properties of known active molecules (ligand-based design). nih.gov These methods explore a vast chemical space to identify promising new scaffolds and molecular architectures. schrodinger.com

Recent advancements have seen the integration of deep learning and artificial intelligence into the de novo design process. researchgate.netnih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in chemical data and generate novel molecules with specific desired characteristics. researchgate.netnih.gov For instance, a reinforcement learning approach called POLYGON has been developed to generate compounds that can interact with multiple protein targets, a concept known as polypharmacology. nih.gov

These computational approaches can be applied to the optimization of compounds related to this compound. By using its structure as a starting point, or by targeting the 5-lipoxygenase enzyme, computational models can design new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. This integration of computational chemistry with experimental validation holds immense promise for the rapid development of the next generation of molecular probes and therapeutic agents.

Table 2: Computational Design Approaches

| Method | Description | Application |

| De Novo Drug Design | Computational generation of novel molecular structures. nih.gov | Exploration of new chemical scaffolds for desired biological activity. schrodinger.com |

| Machine Learning/AI | Use of algorithms to learn from chemical data and predict properties. researchgate.net | Generation of molecules with optimized characteristics. nih.gov |

| Structure-Based Design | Design of molecules based on the 3D structure of a biological target. nih.gov | Creating compounds that fit precisely into an enzyme's active site. |

| Ligand-Based Design | Design of molecules based on the properties of known active compounds. nih.gov | Developing new molecules with similar or improved activity to a known inhibitor. |

Q & A

Q. How should researchers design dose-response studies to minimize off-target effects of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.